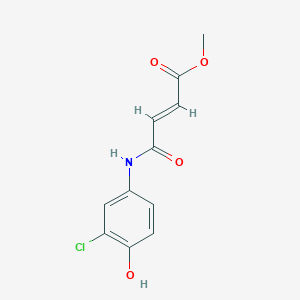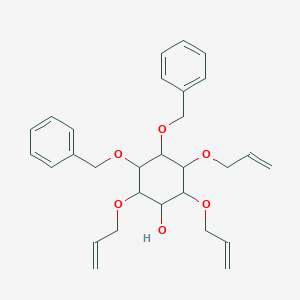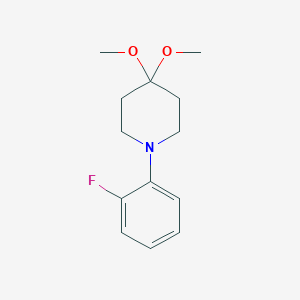
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate, also known as NSC-163501, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule belongs to the class of compounds known as chalcones, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in animal studies. Additionally, it has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for studying these pathways. Additionally, the synthesis of this compound is relatively straightforward and can be easily replicated in a laboratory setting.
One limitation of using methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations, and caution should be taken when working with this compound. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic effects.
Another area of interest is the potential use of methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate as an anti-inflammatory agent. This compound has been shown to decrease the production of inflammatory cytokines in animal studies, and further studies are needed to determine its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate is a valuable tool for scientific research due to its wide range of biological activities. This compound exhibits anti-inflammatory, antioxidant, and anticancer properties and has been extensively studied for its potential use in these areas. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate involves the reaction between 3-chloro-4-hydroxyaniline and ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis of this compound has been reported in several scientific journals and can be easily replicated in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate has been extensively studied for its potential use in scientific research. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to have a protective effect on the liver and kidneys in animal studies.
Propiedades
Fórmula molecular |
C11H10ClNO4 |
|---|---|
Peso molecular |
255.65 g/mol |
Nombre IUPAC |
methyl (E)-4-(3-chloro-4-hydroxyanilino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H10ClNO4/c1-17-11(16)5-4-10(15)13-7-2-3-9(14)8(12)6-7/h2-6,14H,1H3,(H,13,15)/b5-4+ |
Clave InChI |
ZAWADBPCORSYIO-SNAWJCMRSA-N |
SMILES isomérico |
COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)O)Cl |
SMILES |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)O)Cl |
SMILES canónico |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)

![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)

![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)
![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)



![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)

![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)